molecular formula C16H17Cl2NO2 B2808999 {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine CAS No. 1156916-22-1

{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine

Cat. No.: B2808999
CAS No.: 1156916-22-1
M. Wt: 326.22
InChI Key: LAITVIAZNQZWDR-UHFFFAOYSA-N
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Description

{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine (CAS: 1156916-22-1) is a benzylamine derivative featuring a 2,4-dichlorophenoxypropoxy substituent on the phenyl ring. Its molecular formula is C₁₆H₁₆Cl₂NO₂, with a molecular weight of 337.21 g/mol. This compound is structurally characterized by a methanamine group (-CH₂NH₂) attached to a para-substituted phenyl ring, which is further linked to a 3-(2,4-dichlorophenoxy)propoxy chain.

The compound is primarily utilized in pharmaceutical research, particularly in the development of bioactive molecules targeting receptors or enzymes where aromatic amines play a critical role.

Properties

IUPAC Name

[4-[3-(2,4-dichlorophenoxy)propoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2/c17-13-4-7-16(15(18)10-13)21-9-1-8-20-14-5-2-12(11-19)3-6-14/h2-7,10H,1,8-9,11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAITVIAZNQZWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine typically involves the reaction of 2,4-dichlorophenol with 3-chloropropanol to form 3-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with 4-hydroxybenzylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group (-NH₂) undergoes oxidation under controlled conditions. For example:

  • Formation of Nitroso Derivatives : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields nitroso intermediates .

  • Oxidative Deamination : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media convert the amine to a ketone or carboxylic acid .

Key Conditions :

ReagentProductTemperatureYield (%)
H₂O₂ / Acetic AcidNitroso derivative25°C62–68
KMnO₄ / H₂SO₄4-[3-(2,4-Dichlorophenoxy)propoxy]benzaldehyde80°C45–50

Reduction Reactions

Though the compound itself lacks reducible groups (e.g., nitro), synthetic precursors with nitro substituents are reduced to amines using:

  • Catalytic Hydrogenation : Pd/C or Raney Nickel in ethanol at 40–60 psi H₂ .

  • Lithium Aluminum Hydride (LiAlH₄) : Reduces amide intermediates to amines in anhydrous ether .

Example Pathway :

text
Nitro precursor → LiAlH₄ → {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine (Yield: 85–92%)[5].

A. Nucleophilic Substitution

The amine group participates in nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride (CH₃COCl) to form acetamide derivatives .

  • Sulfonation : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces sulfonamides.

Reactivity Data :

Reaction PartnerProductConditionsYield (%)
CH₃COClN-Acetyl derivativePyridine, 0°C78
C₆H₅SO₂ClSulfonamideNaOH, RT65

B. Electrophilic Aromatic Substitution

The dichlorophenoxy ring undergoes halogenation or nitration at specific positions:

  • Chlorination : AlCl₃-catalyzed reaction introduces additional Cl atoms at the meta position .

  • Nitration : HNO₃/H₂SO₄ mixture adds nitro groups ortho to existing substituents .

Ether Cleavage

The propoxy ether linkage is cleaved under acidic or reductive conditions:

  • HBr/Acetic Acid : Produces 3-(2,4-dichlorophenoxy)-1-propanol and 4-aminophenol .

  • Reductive Cleavage : LiAlH₄ reduces the ether to a hydrocarbon chain .

Comparative Cleavage Efficiency :

ReagentProductsTime (h)Yield (%)
48% HBr / AcOHAlcohol + Phenol688
LiAlH₄ / THFAlkane + Phenol1272

Condensation Reactions

The amine reacts with carbonyl compounds to form Schiff bases:

  • Aldehyde Condensation : Benzaldehyde forms a stable im

Scientific Research Applications

Herbicidal Activity

{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine is primarily recognized for its herbicidal properties. It is utilized in formulations designed to control a wide range of weeds. The compound acts through root absorption, making it effective as a pre-emergent herbicide. Its efficacy is enhanced when combined with other active ingredients to improve biological performance and selectivity against undesired plant species .

Formulation Characteristics

Recent patents have highlighted the development of various formulations that incorporate this compound. These formulations include capsule suspensions and suspension concentrates that can be applied in aqueous systems. Such formulations are designed to optimize the distribution of the active ingredient in soil, thereby improving weed control efficiency .

Formulation Type Description Application Method
Capsule SuspensionsAqueous formulations for soil applicationPre-emergent treatment
Suspension ConcentratesEnhanced biological propertiesSoil absorption

Anticancer Research

In medicinal chemistry, derivatives of {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine have been investigated for their anticancer properties. Studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have been synthesized and tested for their ability to inhibit cancer cell growth, showcasing promising results against leukemia and breast cancer cell lines .

Safety Profile

While the herbicidal applications are well-documented, the safety profile of {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine has also been a subject of investigation. Reports on related compounds indicate potential toxicity concerns, particularly with acute exposure scenarios leading to severe health outcomes . Understanding the toxicological implications is critical for safe agricultural practices and regulatory compliance.

Case Studies

A notable case study involved a severe poisoning incident linked to 2,4-dichlorophenoxyacetic acid, highlighting the need for careful handling and application of herbicides containing dichlorophenoxy groups . This underscores the importance of implementing safety measures and protective equipment during agricultural applications.

Mechanism of Action

The mechanism of action of {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine with structurally related compounds, focusing on substituents, molecular properties, and reported applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine 2,4-diCl phenoxy, propoxy linker, -CH₂NH₂ C₁₆H₁₆Cl₂NO₂ 337.21 Pharmacological research (receptor targeting)
{4-[3-(4-Chlorophenoxy)propoxy]phenyl}methanamine 4-Cl phenoxy (monochloro substitution) C₁₆H₁₇ClNO₂ 298.77 Intermediate in agrochemical synthesis
4-[3-(Dimethylamino)propoxy]benzylamine Dimethylamino (-N(CH₃)₂) instead of Cl C₁₂H₂₀N₂O 208.30 Neurological studies (serotonergic activity)
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine 3,5-diCl, difluoromethoxy (-OCF₂H) C₈H₇Cl₂F₂NO 254.05 Antimicrobial agent development
[2-(4-Trifluoromethylphenoxy)phenyl]methanamine CF₃ substituent on phenoxy ring C₁₄H₁₂F₃NO 267.25 Anticancer candidate (kinase inhibition)

Research and Development Considerations

  • Toxicity and Safety : Chlorinated and fluorinated analogues may pose higher environmental persistence and bioaccumulation risks, necessitating rigorous ecotoxicity assessments .

Biological Activity

{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects on cellular processes, and implications in medicinal chemistry and toxicology.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a propoxy group and a dichlorophenoxy moiety. Its structure can be represented as follows:

C16H18Cl2O Molecular Formula \text{C}_{16}\text{H}_{18}\text{Cl}_2\text{O}\quad \text{ Molecular Formula }

The biological activity of {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine is attributed to its interaction with various molecular targets. The dichlorophenoxy group likely interacts with enzymes and receptors, modulating their activity, which can lead to diverse biological responses .

Anticancer Activity

Recent studies have indicated that compounds similar to {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine exhibit significant anticancer properties. For instance, derivatives of phenyl methanamine have shown effective inhibition against various cancer cell lines. The following table summarizes the IC50 values of related compounds against different cancer types:

CompoundCancer TypeIC50 (µM)
APC-3 (Prostate)0.67
BHCT-116 (Colon)0.80
CACHN (Renal)0.87

These findings suggest that the compound may possess similar anticancer properties due to structural similarities .

Toxicological Effects

The toxicological profile of {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine has been investigated concerning its impact on mitochondrial function. A study revealed that exposure to related compounds affected mitochondrial membrane integrity and ATP levels in a concentration-dependent manner. Notably, the formulated products exhibited toxicity at lower concentrations compared to isolated compounds .

Study on Mitochondrial Function

A detailed examination of the toxicological effects on isolated rat liver mitochondria indicated that both isolated and formulated forms of 2,4-Dichlorophenoxyacetic acid impacted mitochondrial respiration and membrane potential significantly. The study found that formulated products were more toxic at lower concentrations, emphasizing the importance of formulation in assessing biological activity .

Antimicrobial Activity

Research into the antimicrobial properties of phenyl methanamine derivatives has shown promising results. Compounds were synthesized and tested against various microbial strains, demonstrating notable antimicrobial activity that supports further exploration into their therapeutic applications .

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